molecular formula C15H12ClN3O4S B2962537 1-(2-chloro-5-nitrobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole CAS No. 325809-91-4

1-(2-chloro-5-nitrobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B2962537
CAS No.: 325809-91-4
M. Wt: 365.79
InChI Key: AWOOCMQVNWZLNI-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-nitrobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is a sulfonylated benzodiazole derivative characterized by a 2-chloro-5-nitrobenzenesulfonyl group at the 1-position and methyl substituents at the 5- and 6-positions of the benzodiazole core. The 5,6-dimethyl groups likely influence steric hindrance and solubility, which may modulate its interactions with biological targets or crystallization behavior. Structural elucidation of such compounds typically employs X-ray diffraction (using programs like SHELXL ) and NMR spectroscopy, as seen in related sulfonylated benzimidazoles .

Properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)sulfonyl-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4S/c1-9-5-13-14(6-10(9)2)18(8-17-13)24(22,23)15-7-11(19(20)21)3-4-12(15)16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOOCMQVNWZLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chloro-5-nitrobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural characteristics suggest that it may exhibit significant pharmacological effects, particularly in the context of cancer therapy and other diseases.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H8ClN3O4S
  • Molecular Weight : 325.74 g/mol
  • CAS Number : 805589

The presence of the chloro and nitro groups in its structure indicates potential reactivity and biological activity, which can be explored further in various assays.

Antiproliferative Effects

Research indicates that compounds similar to 1-(2-chloro-5-nitrobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole possess notable antiproliferative properties. For instance, studies on related sulfonamide derivatives have shown promising results against various cancer cell lines.

Key Findings:

  • Inhibition of Cell Proliferation : Compounds with similar structures have demonstrated IC50 values ranging from 0.20 µM to 1.90 µM against different cancer cells, indicating strong antiproliferative activity .
  • Mechanism of Action : The proposed mechanisms include the inhibition of key signaling pathways involved in cell growth and survival, such as ERK and AKT pathways .

Case Studies

  • Study on Antitumoral Activity :
    • A study investigated the effects of a related compound on melanoma cells, reporting an IC50 value of 0.58 µM. This suggests that modifications to the benzodiazole core can enhance bioactivity against specific cancer types .
  • Toxicity Assessments :
    • Toxicity assays for compounds in this class indicated low toxicity profiles with LD50 values exceeding 20 mg/kg in mouse models, making them suitable candidates for further development in therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-chloro-5-nitrobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole can be influenced by various structural modifications:

Structural FeatureImpact on Activity
Chloro GroupIncreases lipophilicity
Nitro GroupEnhances electron-withdrawing properties
Sulfonyl MoietyCritical for binding interactions

These features suggest that careful modification can optimize the compound's efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Activity

A. 1-(5-Fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole ()

  • Structural Differences : Lacks a sulfonyl group but features a naphthalene carbonyl and 5-fluoropentyl chain.
  • The fluoropentyl chain may enhance lipophilicity, favoring membrane permeability in biological systems.

B. 2-n-Butyl-5-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole ()

  • Structural Similarities : Shares the sulfonyl group but on a benzimidazole core. The 2,4-dimethylphenylsulfonyl substituent is less electron-deficient than the nitro-chloro variant in the target compound.
  • Synthetic Challenges : Sulfonylation of benzimidazoles can yield regioisomeric mixtures (e.g., 5- vs. 6-chloro derivatives), necessitating careful optimization of reaction conditions .
  • Biological Relevance : Benzimidazole sulfonates are associated with antiviral and antifungal activities, suggesting the target compound may have analogous applications .
Electronic and Steric Properties
Compound Core Structure Sulfonyl Substituent Key Substituents Potential Applications
Target Compound 1,3-Benzodiazole 2-Chloro-5-nitrobenzenesulfonyl 5,6-Dimethyl Hypothetical enzyme inhibition
1-(5-Fluoropentyl)-... (E4) 1,3-Benzodiazole None Naphthalene carbonyl Fluorescent probes
2-n-Butyl-5-chloro-... (E5) Benzimidazole 2,4-Dimethylphenylsulfonyl 2-n-Butyl, 5-Chloro Antiviral/antifungal agents

Research Findings and Implications

  • Biological Activity : While direct data on the target compound are unavailable, sulfonylated benzimidazoles () demonstrate that electron-deficient sulfonyl groups enhance interactions with charged residues in enzymes (e.g., HIV-1 protease). The nitro group in the target compound could amplify such effects .
  • Crystallographic Behavior : Methyl and chloro substituents may influence crystal packing. Software like ORTEP-3 () and SHELX () are essential for modeling these interactions .

Q & A

Basic: What are the key considerations for synthesizing 1-(2-chloro-5-nitrobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole, and how can regiochemical outcomes be optimized?

Methodological Answer:
Sulfonylation of benzodiazole derivatives often involves reacting the parent heterocycle with a sulfonyl chloride (e.g., 2-chloro-5-nitrobenzenesulfonyl chloride) in the presence of a base like triethylamine. Regioselectivity is influenced by steric and electronic factors: the electron-rich nitrogen in the benzodiazole ring typically reacts preferentially. To optimize regiochemistry, use polar aprotic solvents (e.g., THF or DCM) and monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis, confirm regiochemistry using 1H^1H NMR (e.g., splitting patterns of methyl groups at positions 5 and 6) and X-ray crystallography for unambiguous assignment .

Basic: How can researchers resolve structural ambiguities in sulfonylated benzodiazoles using crystallographic techniques?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving structural ambiguities. Use SHELXL for refinement, leveraging its robust handling of disordered atoms and anisotropic displacement parameters. For example, in related sulfonylated benzimidazoles, SHELXL successfully resolved positional disorder in sulfonyl groups by refining occupancy ratios (e.g., 0.759:0.241 for two isomers) . Pair SCXRD with ORTEP-3 for visualizing thermal ellipsoids and validating bond angles/distances against expected values .

Advanced: What methodologies are recommended for analyzing electronic effects of the nitro and chloro substituents on the sulfonyl group?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects. Compare experimental spectroscopic data (e.g., 13C^{13}C NMR chemical shifts) with computed values to validate electron-withdrawing effects. For instance, the nitro group at position 5 on the benzene ring increases electrophilicity, which can be quantified via Hammett substituent constants. Pair this with UV-Vis spectroscopy to correlate substituent effects with absorption maxima shifts .

Advanced: How can researchers address contradictions in spectroscopic data (e.g., NMR vs. X-ray) for sulfonylated benzodiazoles?

Methodological Answer:
Contradictions often arise from dynamic processes (e.g., rotational isomerism) in solution versus static crystal structures. For NMR-X-ray discrepancies:

  • Perform variable-temperature NMR to detect conformational exchange.
  • Use NOESY/ROESY to identify through-space correlations absent in X-ray structures.
  • Cross-validate with computational models (e.g., molecular dynamics simulations in Gaussian or GROMACS) .

Basic: What are the best practices for purity assessment and characterization of this compound?

Methodological Answer:

  • Chromatography: Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy: Combine 1H^1H, 13C^{13}C, and 19F^{19}F NMR (if applicable) with high-resolution mass spectrometry (HRMS).
  • Thermal Analysis: Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions.
  • Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can computational docking studies predict the biological activity of this compound?

Methodological Answer:
Perform molecular docking using AutoDock Vina or Schrödinger Suite. Prepare the ligand by optimizing its geometry at the B3LYP/6-31G* level. Dock into target protein active sites (e.g., kinases or oxidoreductases) using flexible side-chain protocols. Validate docking poses with MD simulations (NAMD/GROMACS) and compare binding energies (ΔG) to known inhibitors. For example, 5,6-dimethyl-2-(trifluoromethyl)-1H-benzodiazole derivatives showed strong interactions with kinase ATP-binding pockets in 2D interaction plots .

Advanced: What strategies mitigate thermal decomposition during synthesis or storage?

Methodological Answer:

  • Synthesis: Use low-temperature reflux (e.g., 55°C in THF/Et3_3N) to avoid nitro group degradation .
  • Storage: Store under inert gas (argon) in amber vials at -20°C. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC checks.
  • Stabilizers: Add radical scavengers (e.g., BHT) if decomposition is oxidative .

Basic: How can researchers validate the proposed reaction mechanism for sulfonylation?

Methodological Answer:

  • Kinetic Studies: Monitor reaction rates under varying conditions (temperature, solvent polarity) to infer SN1 vs. SN2 pathways.
  • Isotopic Labeling: Use 18O^{18}O-labeled sulfonyl chlorides to track oxygen transfer via mass spectrometry.
  • Intermediate Trapping: Employ ESI-MS to detect transient intermediates (e.g., sulfonate esters) .

Advanced: What are the challenges in scaling up the synthesis, and how can they be addressed?

Methodological Answer:

  • Solvent Selection: Replace THF with safer solvents (e.g., 2-MeTHF) to improve scalability and reduce waste.
  • Catalyst Recycling: Use immobilized Pd catalysts (e.g., Pd/C) for Suzuki couplings, enabling reuse over multiple cycles.
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Advanced: How can researchers design derivatives to enhance solubility without compromising activity?

Methodological Answer:

  • Pro-drug Approach: Introduce hydrolyzable groups (e.g., acetyl or phosphate esters).
  • PEGylation: Attach polyethylene glycol chains to the sulfonyl group.
  • Co-crystallization: Screen with co-formers (e.g., succinic acid) to improve aqueous solubility. Validate via phase solubility diagrams and dissolution testing .

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